

Pharmacological Profile of GBLD-345: An In-depth Technical Guide

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Compound of Interest

Compound Name: GBLD345

Cat. No.: B1663753

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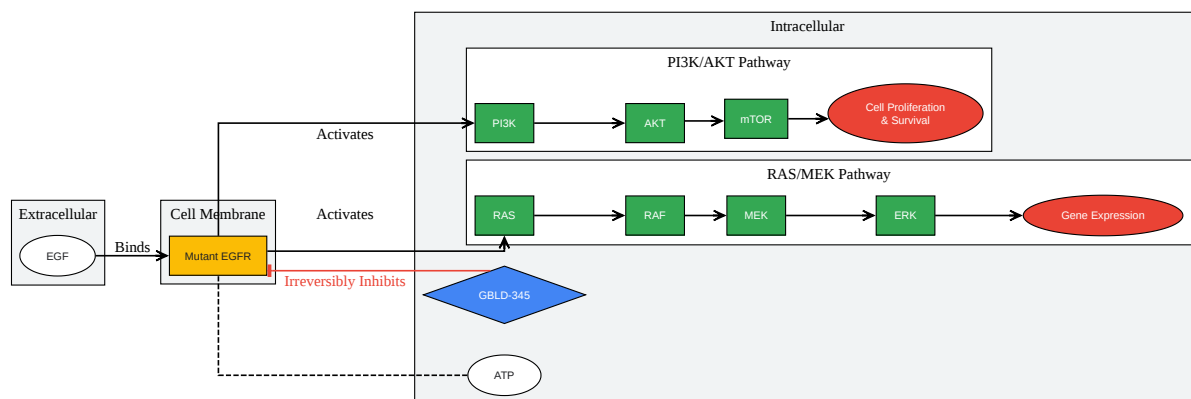
Abstract

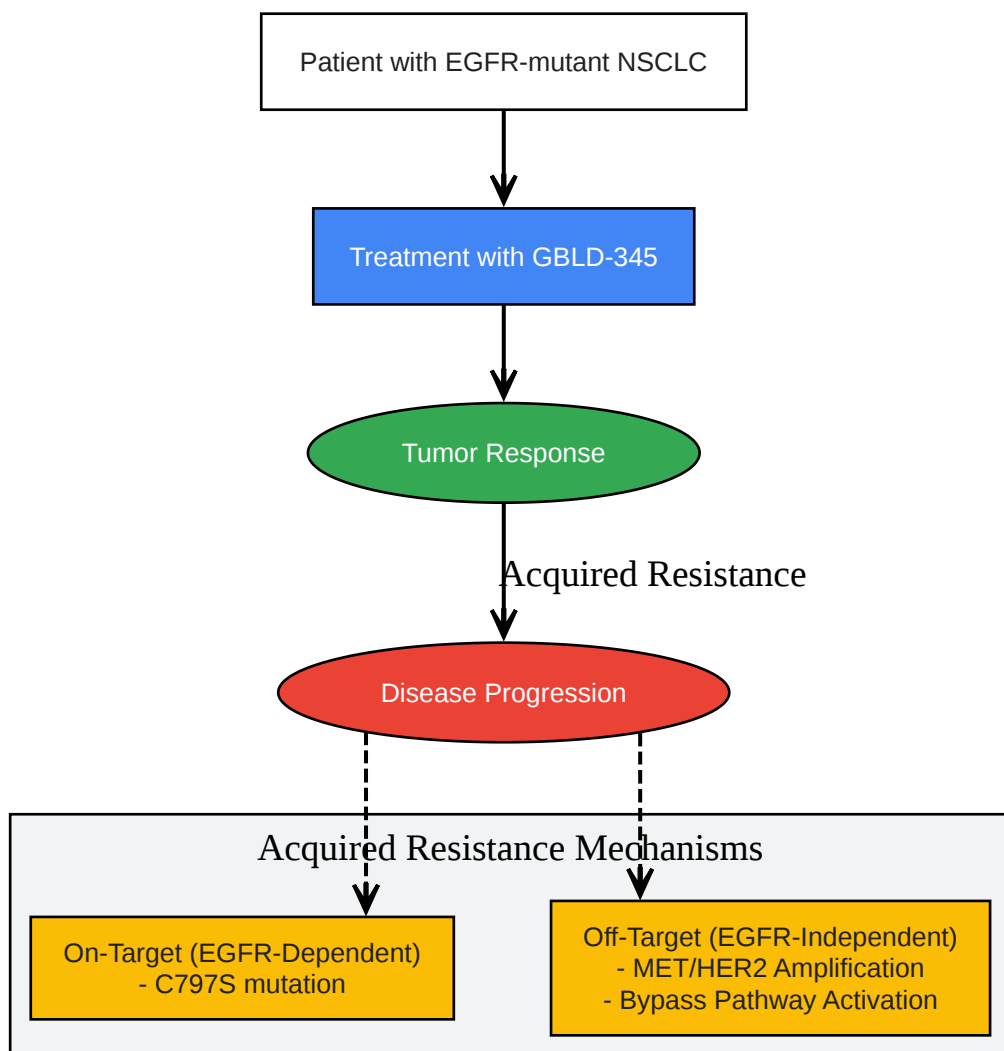
GBLD-345 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] It exhibits high potency and selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This document provides a comprehensive overview of the pharmacological profile of GBLD-345, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, based on extensive preclinical and clinical data.

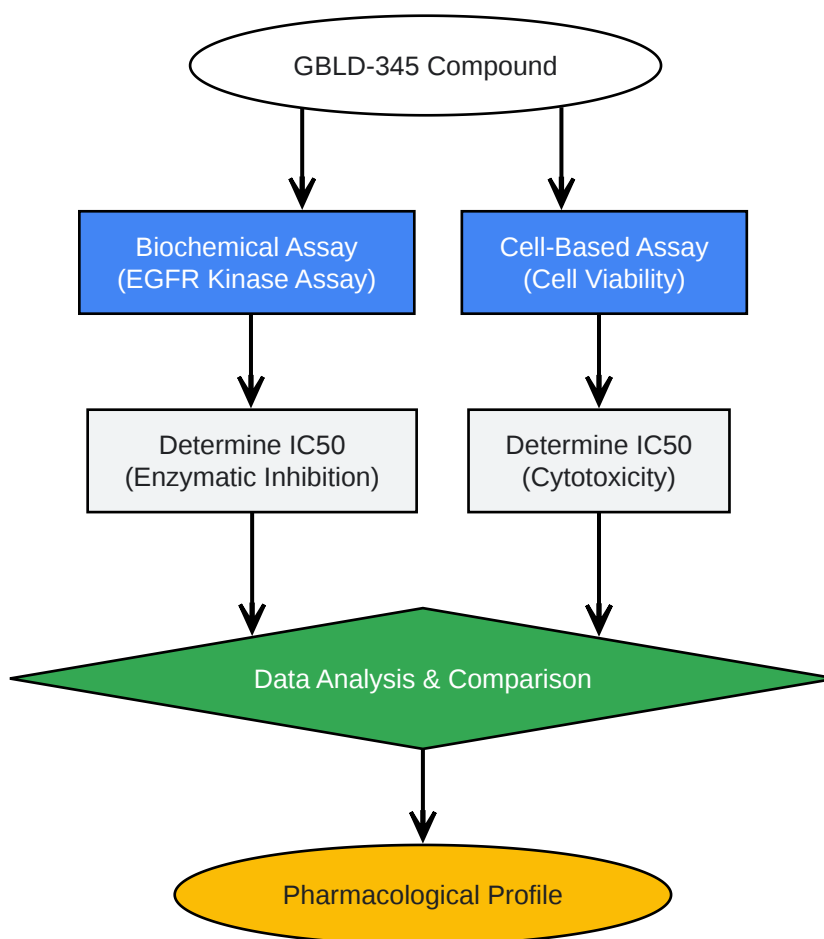
Mechanism of Action

GBLD-345 functions as a targeted covalent inhibitor of the EGFR kinase domain. It forms an irreversible covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][6][7] This action effectively blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and differentiation.[6] A key feature of GBLD-345 is its significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation EGFR TKIs.[4]

Signaling Pathway of GBLD-345 Inhibition







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